Halofuginone hydrobromide falls under the category of quinazolinone derivatives. Its chemical formula is with a molecular weight of 495.60 g/mol . The compound is recognized for its pharmacological properties, including its ability to inhibit certain cellular processes, making it valuable in both agricultural and potential therapeutic applications.
The synthesis of halofuginone hydrobromide involves several steps and can be achieved through various methods. A notable synthetic route includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for maximizing yield and purity.
The molecular structure of halofuginone hydrobromide features a complex arrangement typical of quinazolinones:
The structural analysis can be further elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Halofuginone hydrobromide participates in various chemical reactions that can alter its structure or enhance its activity:
These reactions are significant for developing analogs with improved efficacy or reduced toxicity.
Halofuginone exerts its effects primarily through the inhibition of collagen type I synthesis in fibroblasts, which plays a crucial role in various cellular processes including inflammation and fibrosis.
Research indicates that halofuginone's mechanism involves complex interactions at the molecular level, influencing gene expression related to cell growth and differentiation.
Halofuginone hydrobromide exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies.
Stenorol (halofuginone hydrobromide) has several significant applications:
Research continues into expanding its utility across various fields, including human medicine.
Halofuginone, the active compound in Stenorol®, traces its pharmacological lineage to febrifugine, a naturally occurring quinazolinone alkaloid isolated from the herb Dichroa febrifuga Lour. For centuries, traditional Chinese medicine utilized extracts of this plant's leaves and roots to treat malaria—a protozoan parasitic disease analogous to avian coccidiosis in its pathophysiological mechanisms. The structural derivation of halofuginone from febrifugine represents a bridge between ethnopharmacology and modern synthetic veterinary medicine [1].
Although contemporary halofuginone is produced through chemical synthesis, its molecular design remains intrinsically linked to its botanical precursor. This synthesis strategy ensures standardized potency while preserving the antiparasitic activity empirically validated through historical use. The transition from crude plant extracts to a defined synthetic active pharmaceutical ingredient (API) exemplifies the evolution of veterinary pharmacology from materia medica to precision chemistry [1] [7].
Stenorol® emerged in the 1970s as a structurally unique anticoccidial agent, distinct from ionophores and other synthetic coccidiostats used in poultry production. Its development responded to the critical need for compounds with novel mechanisms of action to counteract emerging resistance to existing therapies. Unlike polyether ionophores (e.g., monensin, salinomycin) or chemical agents like robenidine, halofuginone belongs to a singular chemical class with no structural analogs among commercially available coccidiostats [1] [4].
Table 1: Efficacy Profile of Halofuginone (3ppm) Against Key Turkey Eimeria Species
| Eimeria Species | Control Parameters | Efficacy Outcome | Study Design |
|---|---|---|---|
| E. meleagrimitis | Livability, weight gain, lesion scores | Near-complete prevention | 8 battery trials (16-day duration) |
| E. adenoeides | Oocyst production, morbidity | Highly effective | Beltsville Small White turkeys |
| E. gallopavonis | Feed efficiency, dropping scores | Significant suppression | Controlled challenge studies |
| E. dispersa | All measured parameters | Robust efficacy across metrics | Multiple replication studies |
The compound’s broad-spectrum efficacy against economically significant Eimeria species in both chickens and turkeys was established through rigorous battery trials. Research demonstrated that dietary inclusion at 3 ppm significantly controlled infections caused by E. meleagrimitis—a species particularly problematic in young turkeys and a recognized predisposing factor for necrotic enteritis. This specificity positioned Stenorol® as a strategic intervention during the high-risk brooding phase (first 5-6 weeks) in turkey production systems [1] [2].
The European regulatory pathway for veterinary coccidiostats like Stenorol® operates under centralized authorization procedures governed by the European Medicines Agency (EMA). Marketing Authorizations (MAs) for such products are initially valid for five years from the Commission Decision notification date. Renewal applications must be submitted at least nine months before expiry, triggering a comprehensive re-evaluation of benefit-risk profiles based on accumulated pharmacovigilance data and technical progress [3] [6].
Post-authorization regulatory requirements include:
Table 2: Key EU Regulatory Provisions Affecting Stenorol®
| Regulatory Framework | Provisions Relevant to Stenorol® | Compliance Requirements |
|---|---|---|
| Regulation (EC) No 726/2004 | Initial Marketing Authorization | Comprehensive quality/safety dossier (Modules 1-5) |
| Directive 2001/83/EC (Article 46f) | Active substance manufacturing | QP declaration of GMP compliance |
| Guideline on Renewals (EMEA/CHMP/2990/00 Rev.5) | Renewal documentation | Addenda to Quality/Non-clinical/Clinical Overviews |
| Regulation (EU) 2023/607 | Transitional provisions | Adherence to extended timelines for legacy products |
The transition to unlimited validity occurs only after the first renewal, contingent upon the EMA's assessment of the product’s risk-benefit profile. For Stenorol®, integration into rotation programs with ionophores (e.g., Monimax®) reflects adherence to regulatory principles of resistance management, a key consideration in re-evaluation processes [1] [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5